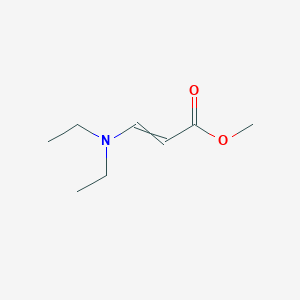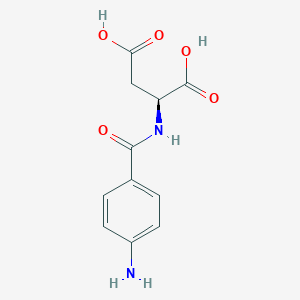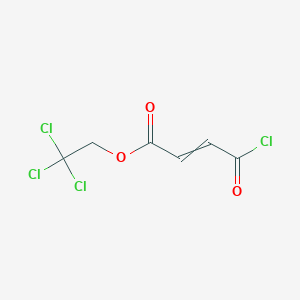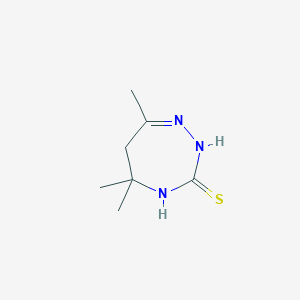
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyrazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multiple steps. One common method includes the reaction of dipropylamine with 1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazole under controlled conditions. The resulting intermediate is then treated with perchloric acid to form the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of perchloric acid and the potential hazards associated with large-scale chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its perchlorate component
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The perchlorate ion competes with iodine for uptake by the thyroid gland, inhibiting the synthesis of thyroid hormones. This mechanism is particularly relevant in the context of hyperthyroidism treatment .
Comparison with Similar Compounds
Similar Compounds
Potassium perchlorate: Used in similar applications, particularly in hyperthyroidism treatment.
Sodium perchlorate: Another compound with similar chemical properties and applications.
Ammonium perchlorate: Commonly used in industrial applications, including as an oxidizer in rocket propellants
Uniqueness
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific structure, which combines a pyrazolium core with a perchlorate ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
59803-65-5 |
|---|---|
Molecular Formula |
C17H28ClN3O4 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1,2-dimethyl-5-phenyl-N,N-dipropyl-1,3-dihydropyrazol-1-ium-3-amine;perchlorate |
InChI |
InChI=1S/C17H27N3.ClHO4/c1-5-12-20(13-6-2)17-14-16(18(3)19(17)4)15-10-8-7-9-11-15;2-1(3,4)5/h7-11,14,17H,5-6,12-13H2,1-4H3;(H,2,3,4,5) |
InChI Key |
TWKPWSPINJHUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1C=C([NH+](N1C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)

![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)




![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
